(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

描述

IUPAC Nomenclature and Stereochemical Configuration

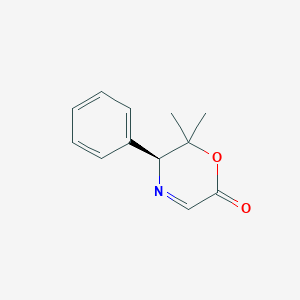

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen and oxygen heteroatoms. According to PubChem database entries, the compound is officially designated as 2,2-dimethyl-3-phenyl-3H-1,4-oxazin-6-one, with the stereochemical descriptor (5S) indicating the specific spatial arrangement at the fifth carbon position. The molecular formula C12H13NO2 corresponds to a molecular weight of 203.24 grams per mole, establishing the compound's fundamental chemical identity. The stereochemical configuration plays a crucial role in determining the compound's biological activity and synthetic utility, with the (S)-configuration at position 5 being particularly significant for its pharmacological properties.

The compound exhibits a six-membered heterocyclic ring system containing one nitrogen and one oxygen atom, classified as an oxazinone derivative. The systematic numbering begins with the oxygen atom as position 1, followed by the carbonyl carbon at position 2, making this a 2-oxo derivative of the parent 1,4-oxazine ring system. The phenyl substituent at position 5 introduces aromatic character and potential π-π stacking interactions, while the two methyl groups at position 6 provide steric bulk that influences the compound's conformational preferences. The InChI representation InChI=1S/C12H13NO2/c1-12(2)11(13-8-10(14)15-12)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t11-/m0/s1 provides a complete description of the connectivity and stereochemistry.

The stereochemical descriptor (5S) is determined using the Cahn-Ingold-Prelog priority rules, where the phenyl group receives higher priority than the hydrogen atom, and the spatial arrangement results in a counterclockwise sequence when viewed from the appropriate perspective. This specific configuration has been confirmed through various analytical techniques and is essential for understanding the compound's interaction with biological targets and its role in asymmetric synthesis applications. The isomeric SMILES notation CC1(C@@HC2=CC=CC=C2)C explicitly shows the stereochemical information at the chiral center, distinguishing it from other possible stereoisomers of the same molecular formula.

属性

IUPAC Name |

(3S)-2,2-dimethyl-3-phenyl-3H-1,4-oxazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2)11(13-8-10(14)15-12)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISCPSRYGCFAQP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N=CC(=O)O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N=CC(=O)O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463701 | |

| Record name | (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723262-95-1 | |

| Record name | (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable carbonyl compound, followed by cyclization to form the oxazinone ring. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product.

化学反应分析

Types of Reactions

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often require the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

科学研究应用

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (CAS No. 723262-95-1) is an oxazine derivative with unique structural properties that contribute to its stability and reactivity . It is widely used in diverse research fields, including pharmaceutical development, agricultural chemistry, material science, biochemical research, and cosmetic formulations .

Pharmaceutical Development

This compound is a key intermediate in synthesizing drugs, particularly those targeting neurological disorders . It has been explored as a neuroprotective agent, with studies showing it can modulate neurotransmitter systems and potentially alleviate symptoms of neurodegenerative diseases.

Agricultural Chemistry

It is used in formulating agrochemicals, providing effective pest control solutions while minimizing environmental impact .

Material Science

The compound is explored for its potential in creating advanced materials, especially in coatings and polymers that require enhanced durability and chemical resistance .

Biochemical Research

Researchers use it in studies related to enzyme inhibition, which aids in understanding metabolic pathways and developing new therapeutic strategies . It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Studies have shown it can inhibit specific metabolic enzymes involved in fatty acid elongation pathways, suggesting its potential use in treating metabolic disorders like obesity and diabetes.

Cosmetic Formulations

Its unique properties make it suitable for use in cosmetic products, offering benefits such as improved skin absorption and stability in formulations . The compound exhibits antioxidant properties, protecting skin from oxidative damage.

Other Applications

- Chemical Synthesis It serves as a building block in synthesizing more complex molecules.

- Biology It is used in studies related to enzyme inhibition and protein interactions.

- Industry It can be used to produce materials with specific properties, such as polymers or coatings.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated that the compound enhances neuronal survival under oxidative stress conditions. |

| Study B | Enzyme Inhibition | Identified as a selective inhibitor of ELOVL6 elongase with potential implications for metabolic disease treatments. |

| Study C | Antioxidant Activity | Showed significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting protective effects against cellular damage. |

作用机制

The mechanism of action of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Substituent Effects :

- The dimethyl groups at C6 in the target compound enhance steric hindrance, improving stability and selectivity in nucleophilic additions (e.g., Grignard reactions) compared to analogs like 32a .

- Phenyl vs. Alkyl Groups : The phenyl group at C5 in the target compound and analogs like 5a or 34h contributes to π-π interactions in biological systems, whereas alkyl substituents (e.g., cyclohexyl in 34h ) modulate lipophilicity .

Stereochemical Impact :

- The S-configuration at C5 is critical for enantioselective synthesis. For example, hydrogenation of the target compound yields glutamic acid with >94% diastereomeric excess (d.e.), surpassing results from less stereochemically defined analogs .

- In contrast, the diphenyl analog (5R,6S)-2,3,5,6-tetrahydro-5,6-diphenyl-1,4-oxazin-2-one lacks the dimethyl groups, leading to different reactivity in spirooxindole synthesis .

Applications: The target compound’s methyl and phenyl substituents make it superior for drug discovery, while 5a and related analogs are optimized for amino acid synthesis . Analogs with methoxycarbonyl ethyl groups (e.g., 5a) enable chemoselective alkylation, a property less pronounced in the dimethyl-substituted target compound .

Research Findings and Data

Table 2: Reactivity and Selectivity Data

生物活性

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one (CAS Number: 723262-95-1) is a compound of significant interest in pharmaceutical and biochemical research. Its unique structural features contribute to various biological activities, making it a valuable subject for studies in drug development, metabolic pathways, and agricultural applications. This article explores its biological activity based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of 203.24 g/mol. The compound exhibits a purity of ≥ 95% in its commercial forms .

1. Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its potential as a neuroprotective agent has been explored in various studies, indicating its role in modulating neurotransmitter systems and potentially alleviating symptoms of neurodegenerative diseases .

2. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that it can inhibit specific metabolic enzymes involved in fatty acid elongation pathways. The compound's ability to selectively inhibit elongases suggests its potential use in treating metabolic disorders such as obesity and diabetes .

3. Antioxidant Properties

There is growing evidence that this compound exhibits antioxidant properties. These properties are vital for protecting cells from oxidative stress, which is linked to various chronic diseases . This activity is particularly relevant in formulating cosmetic products where skin protection from oxidative damage is desired.

4. Agricultural Chemistry

The compound has been utilized in agricultural formulations for pest control. Its effectiveness as an agrochemical highlights its role in sustainable agriculture by providing solutions that minimize environmental impact while enhancing crop protection .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated that the compound enhances neuronal survival under oxidative stress conditions. |

| Study B | Enzyme Inhibition | Identified as a selective inhibitor of ELOVL6 elongase with potential implications for metabolic disease treatments. |

| Study C | Antioxidant Activity | Showed significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting protective effects against cellular damage. |

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Neuroprotective Effects : A study highlighted its ability to protect neuronal cells from apoptosis induced by neurotoxic agents .

- Metabolic Pathway Modulation : Research has indicated that this compound can modulate key metabolic pathways by inhibiting specific enzymes involved in lipid metabolism .

- Cosmetic Applications : Its properties have led to its incorporation into formulations aimed at improving skin absorption and stability .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one with high enantiomeric purity?

- Methodological Answer : Chiral oxazinone derivatives like this compound are typically synthesized via cyclization of β-hydroxy amides or esters under acidic or basic conditions. A practical approach involves using chiral precursors (e.g., (S)-phenylglycinol) to induce stereochemical control. For example, Scheme 29 in Molecules (2015) demonstrates the synthesis of structurally analogous 2,4-dimethyl-5-phenyl-2,5-dihydrooxazol-5-ol via acid-catalyzed cyclization, emphasizing the role of precursor chirality in dictating the final stereochemistry . X-ray crystallography (as in ) or chiral HPLC should be used to validate enantiomeric excess (≥98%) .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute stereochemical confirmation. For instance, details the use of X-ray crystallography (R factor = 0.039) to resolve structural ambiguities in a triazolyl-oxazinium salt . Alternatively, advanced NMR techniques (e.g., NOESY or Mosher ester analysis) can corroborate spatial arrangements. The molecular weight and structural data in (e.g., PSA = 52.33, LogP = 2.19) provide benchmarks for spectroscopic validation .

Advanced Research Questions

Q. What experimental design strategies are recommended for studying the environmental fate of this compound?

- Methodological Answer : Long-term environmental studies should follow protocols like those in Project INCHEMBIOL ( ), which evaluates abiotic/biotic degradation, bioaccumulation, and ecotoxicity. Key steps include:

- Laboratory phase : Measure hydrolysis rates (pH 5–9, 25–50°C) and photolysis under UV/visible light.

- Field phase : Use randomized block designs (as in ) to assess soil/water distribution, incorporating split-split plots for variables like organic matter content and microbial activity .

- Analytical tools : LC-MS/MS or GC-ECD for trace quantification, coupled with QSAR models to predict ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。